4-Chloro-N-(6-methanesulfonyl-benzothiazol-2-yl)-benzamide
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Description
4-Chloro-N-(6-methanesulfonyl-benzothiazol-2-yl)-benzamide, also known as CMBA, is a synthetic, non-steroidal compound that has been widely studied for its potential applications in various scientific research fields. CMBA has been shown to possess a wide range of biochemical and physiological effects, and its synthesis method is relatively straightforward.
Scientific Research Applications
Organic Synthesis Applications
Synthesis of Benzothiazoles and Thiazolopyridines : A method has been developed for the synthesis of benzothiazoles and thiazolopyridines through a metal- and reagent-free process, showcasing the utility of "4-Chloro-N-(6-methanesulfonyl-benzothiazol-2-yl)-benzamide" in generating compounds prevalent in pharmaceuticals and organic materials (Qian et al., 2017).
Catalysis and Green Chemistry : Methanesulfonic acid, a related compound, has been explored as an efficient catalyst for the production of linear alkylbenzenes, demonstrating the compound's relevance in promoting environmentally benign synthesis processes (Luong et al., 2004).
Pharmacological Applications
Antitumor Agents : Benzothiazole derivatives have been synthesized and evaluated as potent antitumor agents, showing significant inhibitory effects on tumor growth, indicating the therapeutic potential of related compounds in cancer treatment (Yoshida et al., 2005).
Materials Science
Polymer Chemistry for Solar Cells : The compound's relevance extends to materials science, where derivatives are used to fine-tune the morphology of polymers in bulk heterojunction solar cells, leading to improved photovoltaic performance (Chu et al., 2011).
properties
IUPAC Name |
4-chloro-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O3S2/c1-23(20,21)11-6-7-12-13(8-11)22-15(17-12)18-14(19)9-2-4-10(16)5-3-9/h2-8H,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQOTBDLTLYNNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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